1-(2-chloro-6-fluorobenzyl)-2-(phenoxymethyl)-1H-benzimidazole
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Overview
Description
1-[(2-Chloro-6-fluorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole is an organic compound with a complex structure that includes a benzodiazole core, substituted with chlorofluorophenyl and phenoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate ortho-diamines with carboxylic acids or their derivatives.
Introduction of the Chlorofluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a chlorofluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Phenoxymethyl Group: This can be done through a Williamson ether synthesis, where a phenol derivative reacts with a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-6-fluorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinone derivatives.
Reduction: This can result in the formation of amine derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
1-[(2-Chloro-6-fluorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoroanisole: Shares the chlorofluorophenyl group but lacks the benzodiazole core.
1-Chloro-3-fluoro-2-methoxybenzene: Similar aromatic substitution pattern but different functional groups.
Uniqueness
1-[(2-Chloro-6-fluorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole core with chlorofluorophenyl and phenoxymethyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C21H16ClFN2O |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-(phenoxymethyl)benzimidazole |
InChI |
InChI=1S/C21H16ClFN2O/c22-17-9-6-10-18(23)16(17)13-25-20-12-5-4-11-19(20)24-21(25)14-26-15-7-2-1-3-8-15/h1-12H,13-14H2 |
InChI Key |
XQPRSHFAIXTBAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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